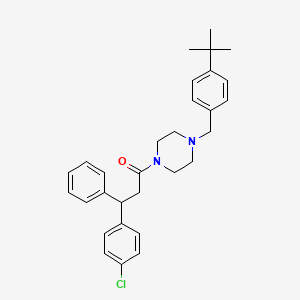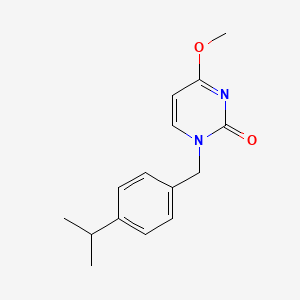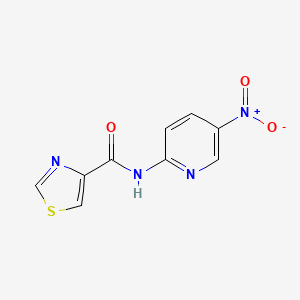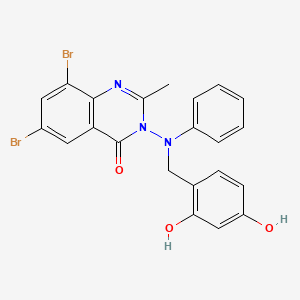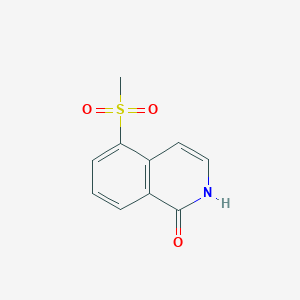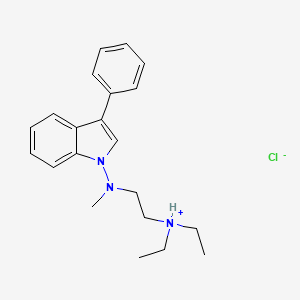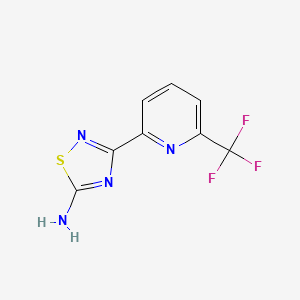
3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the pyridine and thiadiazole rings followed by their coupling. One common method involves the use of trifluoromethylpyridine as a starting material, which undergoes various reactions to introduce the thiadiazole moiety. The reaction conditions often include the use of catalysts such as palladium and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyridine and thiadiazole rings contribute to the overall stability and reactivity of the molecule, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: A simpler compound with similar trifluoromethyl and pyridine moieties.
2-(Trifluoromethyl)pyridine: Another related compound with the trifluoromethyl group in a different position.
5-(Trifluoromethyl)-1,2,4-thiadiazole: A compound with a similar thiadiazole ring but different substitution pattern
Uniqueness
3-(6-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the combination of its trifluoromethyl, pyridine, and thiadiazole moieties. This unique structure imparts specific chemical and biological properties that are not observed in simpler or differently substituted analogs. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5F3N4S |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
3-[6-(trifluoromethyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H5F3N4S/c9-8(10,11)5-3-1-2-4(13-5)6-14-7(12)16-15-6/h1-3H,(H2,12,14,15) |
InChI Key |
RYTUKJCXVSNWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C2=NSC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13753729.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)



